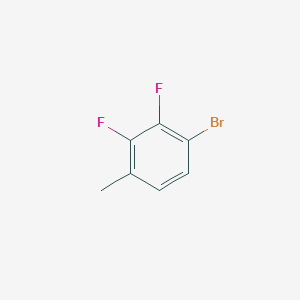

4-Bromo-2,3-difluoro-toluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

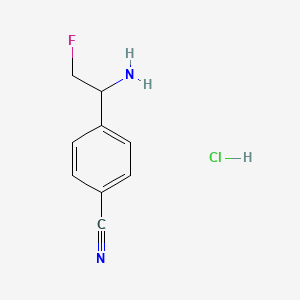

4-Bromo-2,3-difluoro-toluene (4-Br-2,3-DFT) is an organobromine compound with a unique structure and a wide range of applications in various scientific fields. It is a versatile building block for organic synthesis and is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of organic materials, such as polymers, dyes, and catalysts. This compound has received increased attention due to its potential applications in biochemistry and physiology, and its use in laboratory experiments.

Applications De Recherche Scientifique

Photocatalytic Reactions

A study by Zeng et al. (2022) introduced the use of 2-bromo-3,3,3-trifluoropropene (BTP) as a coupling partner in photocatalytic defluorinative reactions with N-aryl amino acids. This process effectively generates gem-difluoro vinyl radicals, leading to the assembly of various 4-(difluoromethylidene)-tetrahydroquinolines through a relay photocatalytic mechanism utilizing a single photocatalyst (Zeng et al., 2022).

Bromination Techniques

Kulangiappar et al. (2014) demonstrated the electrochemical bromination of 4-methoxy toluene, yielding brominated products through a two-phase electrolysis process. This method highlights the potential for selective bromination in organic synthesis, providing insights into the orientation of bromine atom attachment in alkyl aromatic compounds (Kulangiappar et al., 2014).

Synthesis of γ-Butyrolactones

Reddy et al. (2012) reported an efficient method for converting 4-bromo-3-yn-1-ols to γ-butyrolactones via AuCl(3)-catalyzed electrophilic cyclization. This process showcases the utility of halogenated compounds in the synthesis of valuable organic structures with potential applications in various chemical industries (Reddy et al., 2012).

Absorption Spectra Studies

Dwivedi and Sharma (1974) investigated the absorption spectra of fluorobromo toluenes, including compounds similar to 4-Bromo-2,3-difluoro-toluene. Their research provides valuable data on electronic transitions and can aid in understanding the photophysical properties of such halogenated aromatic compounds (Dwivedi & Sharma, 1974).

Catalytic Applications and Reactions

The application of gallium(III) trifluoromethanesulfonate in Friedel-Crafts alkylation and acylation reactions, as described by Prakash et al. (2003), demonstrates the catalyst's effectiveness in promoting reactions involving aromatic compounds, such as toluene derivatives. This highlights the potential for using this compound in catalyzed synthesis processes (Prakash et al., 2003).

Mécanisme D'action

Target of Action

Brominated and fluorinated aromatic compounds like “1-Bromo-2,3-difluoro-4-methylbenzene” often participate in reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The mode of action of such compounds typically involves interactions with the aromatic ring and the substituents attached to it. For instance, the bromine atom can be involved in electrophilic aromatic substitution reactions . The presence of fluorine atoms can also influence the reactivity of the compound due to their high electronegativity.

Biochemical Pathways

For example, they can be involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Propriétés

IUPAC Name |

1-bromo-2,3-difluoro-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQOAPHVNRUBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2638252.png)

![5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2638256.png)

![6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B2638259.png)

![2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2638261.png)

![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2638263.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2638267.png)